![molecular formula C12H14N2 B11909706 4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole CAS No. 134856-47-6](/img/structure/B11909706.png)
4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused with a pyridine ring. The presence of a methyl group at the 4th position of the tetrahydrobenzo ring adds to its unique chemical properties. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
The synthesis of 4-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the imidazopyridine core.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
化学反应分析
4-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups such as halogens or alkyl groups are introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, the compound has been investigated for its potential as a bioactive molecule.
Medicine: The compound’s pharmacological potential has been explored in the development of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways involved in disease processes . The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
4-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine can be compared with other imidazopyridine derivatives to highlight its uniqueness. Similar compounds include:
Imidazo[1,2-a]pyridine: Lacks the methyl group at the 4th position, resulting in different chemical and biological properties.
Imidazo[4,5-b]pyridine: Has a different fusion pattern of the imidazole and pyridine rings, leading to variations in reactivity and activity.
Imidazo[4,5-c]pyridine: Another isomer with distinct structural and functional characteristics.
The presence of the methyl group in 4-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine contributes to its unique chemical behavior and biological activity, distinguishing it from other similar compounds.
属性
CAS 编号 |
134856-47-6 |
|---|---|
分子式 |
C12H14N2 |
分子量 |
186.25 g/mol |
IUPAC 名称 |
4-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H14N2/c1-9-5-4-8-14-11-7-3-2-6-10(11)13-12(9)14/h2-3,6-7,9H,4-5,8H2,1H3 |
InChI 键 |
LGJNKECFRFDNTH-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN2C1=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




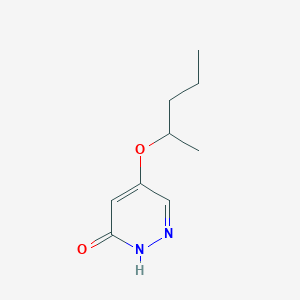

![6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909660.png)
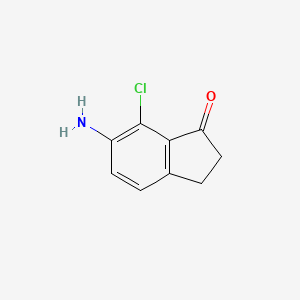
![Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B11909677.png)
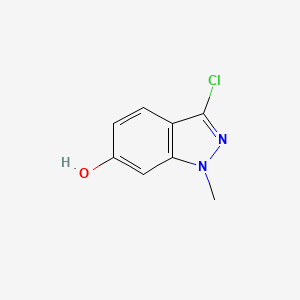
![2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B11909685.png)
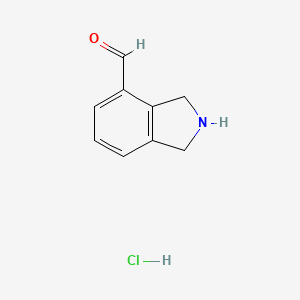
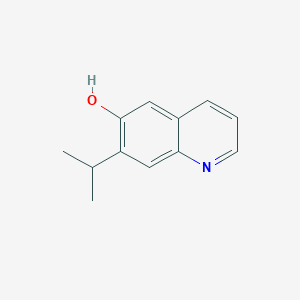
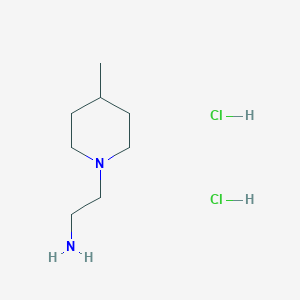
![8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11909702.png)

